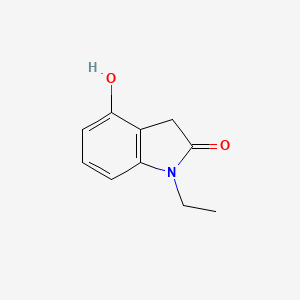

1-Ethyl-4-hydroxyindolin-2-one

Description

Properties

IUPAC Name |

1-ethyl-4-hydroxy-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-11-8-4-3-5-9(12)7(8)6-10(11)13/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNDFCVLHUEYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744506 | |

| Record name | 1-Ethyl-4-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173541-15-6 | |

| Record name | 1-Ethyl-4-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-4-hydroxyindolin-2-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-hydroxyindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for 1-Ethyl-4-hydroxyindolin-2-one. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical agents.[1][2] This document outlines a two-stage synthesis strategy, beginning with the construction of the core 4-hydroxyindolin-2-one ring system, followed by selective N-alkylation to yield the final product. The narrative emphasizes the rationale behind methodological choices, providing detailed, step-by-step protocols and mechanistic insights to ensure reproducibility and facilitate further investigation by researchers in drug discovery and organic synthesis.

Introduction and Strategic Overview

1-Ethyl-4-hydroxyindolin-2-one is a substituted oxindole derivative. The synthesis and modification of such scaffolds are of significant interest due to their wide-ranging biological activities.[2] The development of efficient and scalable synthetic routes is crucial for enabling the exploration of these compounds in drug discovery programs.

This guide details a logical and efficient two-part synthetic approach:

-

Part I: Annulation for the 4-Hydroxyindolin-2-one Core: Construction of the foundational bicyclic ring system from acyclic precursors.

-

Part II: Selective N-Ethylation: Introduction of the ethyl group at the nitrogen atom (N-1 position) of the indolinone ring.

This strategy is designed for clarity, efficiency, and the use of readily available starting materials.

Part I: Synthesis of the 4-Hydroxyindolin-2-one Scaffold

The most direct and well-documented approaches to the 4-hydroxyindolin-2-one core involve the cyclization of precursors derived from 1,3-cyclohexanedione. A particularly effective method is the phosphoric acid-mediated annulation of a β-nitrostyrene with 1,3-cyclohexanedione, which proceeds through a Michael addition followed by a series of intramolecular reactions.[3][4]

Reaction Mechanism and Rationale

The overall transformation leverages the reactivity of 1,3-cyclohexanedione as a Michael donor and the electrophilic nature of a nitroalkene. The proposed mechanism involves three key stages:

-

Michael Addition: The enol form of 1,3-cyclohexanedione adds to the β-position of the β-nitrostyrene. This conjugate addition is the initial carbon-carbon bond-forming event.

-

In Situ Intermediate Formation: The initial adduct undergoes intramolecular rearrangement and reaction, potentially forming a hydroxamic acid intermediate.[3]

-

Cyclization and Isomerization: Subsequent acid-catalyzed dehydration and isomerization lead to the formation of the stable aromatic 4-hydroxyindolin-2-one ring system.[3]

Phosphoric acid serves as an effective catalyst for this cascade, promoting both the initial addition and the subsequent cyclization and dehydration steps.[3][4]

Experimental Protocol: Synthesis of 4-Hydroxy-3-phenylindolin-2-one

This protocol describes the synthesis of a 3-aryl substituted intermediate, a common outcome of this reaction. The 3-unsubstituted variant can be achieved through modifications or alternative routes.

Materials:

-

β-Nitrostyrene

-

1,3-Cyclohexanedione

-

Phosphoric Acid (H₃PO₄, 85%)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of β-nitrostyrene (1.0 mmol) in ethanol (10 mL), add 1,3-cyclohexanedione (1.2 mmol).

-

To this mixture, add phosphoric acid (3.0 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-hydroxy-3-phenylindolin-2-one.

Visualization of the Annulation Pathway

The following diagram illustrates the key steps in the formation of the 4-hydroxyindolin-2-one scaffold.

Caption: Phosphoric acid-mediated synthesis of the oxindole core.

Part II: Selective N-Ethylation of 4-Hydroxyindolin-2-one

With the 4-hydroxyindolin-2-one core synthesized, the final step is the introduction of an ethyl group at the N-1 position. This is typically achieved via a nucleophilic substitution reaction using an ethylating agent in the presence of a suitable base.

Mechanistic Considerations: N- vs. O-Alkylation

The 4-hydroxyindolin-2-one intermediate possesses two primary nucleophilic sites amenable to alkylation: the nitrogen of the lactam (amide) and the oxygen of the 4-hydroxy group. The choice of base and solvent is critical to direct the reaction towards the desired N-alkylation.

-

Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) are often used to deprotonate the amide nitrogen, which is generally more acidic than the phenolic hydroxyl. This generates the corresponding sodium salt, enhancing the nucleophilicity of the nitrogen.

-

Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can solvate the cation without interfering with the nucleophile, facilitating the Sₙ2 reaction.

While O-alkylation is a potential side reaction, controlling the reaction conditions can heavily favor the formation of the N-alkylated product.[5]

Experimental Protocol: N-Ethylation

Materials:

-

4-Hydroxyindolin-2-one intermediate (from Part I)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Wash the sodium hydride (1.5 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 4-hydroxyindolin-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the amide is deprotonated.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (hexane-ethyl acetate gradient) to afford pure 1-Ethyl-4-hydroxyindolin-2-one.

Data Summary

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 1-Ethyl-4-hydroxyindolin-2-one | C₁₀H₁₁NO₂ | 177.2 g/mol | Not available |

| 4-Ethyl-1,3-dihydro-2H-indol-2-one | C₁₀H₁₁NO | 161.2 g/mol | 954117-24-9[6] |

Note: The target molecule is 1-Ethyl-4-hydroxyindolin-2-one. The CAS number provided in the search results is for an isomer, 4-Ethyl-1,3-dihydro-2H-indol-2-one, and is included for structural reference.

Visualization of the N-Ethylation Workflow

This diagram outlines the experimental workflow for the final ethylation step.

Caption: Experimental workflow for the N-Ethylation of the oxindole core.

Conclusion

The synthetic pathway detailed in this guide represents a robust and logical approach for the preparation of 1-Ethyl-4-hydroxyindolin-2-one. By combining an efficient annulation strategy to form the core heterocyclic system with a selective N-alkylation protocol, researchers can access this valuable scaffold. The provided mechanistic rationale and detailed experimental procedures serve as a solid foundation for laboratory synthesis and further exploration of related oxindole derivatives in the pursuit of novel therapeutic agents.

References

- US4736043A - Process for the preparation of indole derivatives - Google Patents.

- CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents.

-

Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione (2024) | Haiwen Li - SciSpace. SciSpace. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed. [Link]

-

Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic - Juniper Publishers. Juniper Publishers. [Link]

Sources

- 1. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione (2024) | Haiwen Li [scispace.com]

- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 6. scbt.com [scbt.com]

A Technical Guide to Novel Synthesis Strategies for 1-Ethyl-4-hydroxyindolin-2-one

Abstract

The 1-Ethyl-4-hydroxyindolin-2-one scaffold is a key heterocyclic motif of increasing interest in medicinal chemistry and drug development. Its unique structural features, combining a hydroxylated aromatic ring with a lactam, make it a versatile starting point for the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of modern and efficient synthetic pathways to this target molecule. Moving beyond classical, often harsh, synthetic routes, we focus on a robust, two-stage convergent strategy. The primary focus is on the construction of the core 4-hydroxyindolin-2-one scaffold via a phosphoric acid-mediated annulation, followed by a detailed analysis of selective N-ethylation protocols. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering both the theoretical underpinnings and practical, step-by-step methodologies for successful synthesis.

Part 1: Synthesis of the Core Scaffold: 4-Hydroxyindolin-2-one

The cornerstone of our synthetic approach is the efficient construction of the 4-hydroxyindolin-2-one (also known as 4-hydroxyoxindole) core. The strategic placement of the hydroxyl group at the C4 position presents a synthetic challenge, as this position on the indole nucleus is less nucleophilic compared to others. Therefore, direct functionalization of a pre-formed oxindole is often low-yielding and lacks regioselectivity. A more authoritative approach involves constructing the heterocyclic ring from acyclic precursors, thereby embedding the desired functionality from the outset.

Primary Method: Phosphoric Acid-Mediated Annulation

A highly effective and contemporary method for synthesizing 4-hydroxy-3-arylindolin-2-ones involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione.[1][2][3] This strategy is notable for its operational simplicity, use of readily available starting materials, and excellent yields.[1][3]

Causality and Mechanistic Insight: The reaction proceeds through a sophisticated cascade mechanism. Phosphoric acid acts as a Brønsted acid catalyst, initiating a Michael addition of the enol form of 1,3-cyclohexanedione onto the electron-deficient β-nitrostyrene.[1] This is a critical C-C bond-forming step. The resulting intermediate undergoes a series of intramolecular rearrangements where the nitro group is the linchpin, ultimately forming a hydroxamic acid in situ. Subsequent acid-catalyzed dehydration and isomerization steps furnish the final, stable 4-hydroxyindolin-2-one aromatic system.[1] The elegance of this method lies in the use of the nitro group's oxygen atoms to form the lactam carbonyl, a testament to its atom economy.

Experimental Workflow: Phosphoric Acid-Mediated Annulation

Caption: Workflow for the synthesis of the 4-hydroxyindolin-2-one core.

Detailed Experimental Protocol:

-

Step 1: Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (1.2 mmol, 1.2 equiv.).

-

Step 2: Reaction Initiation: Add the desired β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the flask, followed by phosphoric acid (85 wt. % in H₂O, 2.0 mL).

-

Step 3: Thermal Conditions: The reaction mixture is stirred vigorously and heated to 100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Step 4: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Step 5: Extraction: The aqueous layer is extracted three times with ethyl acetate (3 x 20 mL). The organic layers are combined.

-

Step 6: Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 4-hydroxyindolin-2-one product.

Data Summary: Scope of the Annulation Reaction This method is robust and accommodates a variety of substituents on the aryl ring of the β-nitrostyrene.

| Entry | β-Nitrostyrene Aryl Substituent | Yield (%) |

| 1 | Phenyl | ~95% |

| 2 | 4-Methylphenyl | ~92% |

| 3 | 4-Methoxyphenyl | ~90% |

| 4 | 4-Chlorophenyl | ~96% |

| 5 | 2-Bromophenyl | ~88% |

| (Yields are representative and based on published data for analogous 3-aryl compounds)[1][2] |

Part 2: Selective N-Ethylation of the 4-Hydroxyindolin-2-one Core

With the 4-hydroxyindolin-2-one scaffold in hand, the final step is the introduction of the ethyl group at the nitrogen atom (N1 position). This transformation must be conducted with care to ensure high selectivity. The molecule possesses two potentially nucleophilic sites: the nitrogen of the lactam (N-H) and the oxygen of the phenol (O-H). The relative acidity and nucleophilicity of these sites can be modulated by the choice of base and solvent to favor the desired N-alkylation.

Primary Method: Base-Mediated N-Ethylation

A reliable and widely-practiced method for N-alkylation involves deprotonation of the indolinone nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.

Causality and Mechanistic Insight: The N-H proton of the lactam is acidic and can be selectively removed by a moderately strong base. While the phenolic O-H is also acidic, the resulting N-anion is generally a softer and more potent nucleophile than the O-anion in polar aprotic solvents, leading to preferential C-N bond formation. The choice of base is critical; a very strong base like sodium hydride (NaH) will deprotonate both sites, potentially leading to mixtures, whereas a weaker base like potassium carbonate (K₂CO₃) often provides better selectivity for N-alkylation. The ethylating agent, typically ethyl iodide or diethyl sulfate, provides the electrophilic ethyl source.

Experimental Workflow: Selective N-Ethylation

Caption: Workflow for the selective N-ethylation of the core scaffold.

Detailed Experimental Protocol:

-

Step 1: Reagent Preparation: To a solution of 4-hydroxyindolin-2-one (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL), add potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.).

-

Step 2: Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Then, add ethyl iodide (EtI) (1.2 mmol, 1.2 equiv.) dropwise to the mixture.

-

Step 3: Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) to drive the reaction to completion. Progress should be monitored by TLC.

-

Step 4: Quenching and Work-up: Once the starting material is consumed, the reaction is quenched by the addition of water (20 mL).

-

Step 5: Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and brine.

-

Step 6: Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield pure 1-Ethyl-4-hydroxyindolin-2-one.

Alternative N-Alkylation Strategies

For contexts demanding greener or more specialized conditions, other N-alkylation methods can be considered.

-

Visible-Light-Induced N-Alkylation: Recent advancements have demonstrated the N-alkylation of anilines using alcohols under visible light, avoiding the need for metal catalysts or strong bases.[4] Adapting such methods could provide a more environmentally friendly route.

-

Transition Metal Catalysis: Catalytic systems, for instance using platinum on a solid support (Pt/HBEA), have been developed for the N-alkylation of indoles with primary alcohols, offering high selectivity and catalyst reusability.[5]

Part 3: Convergent Synthesis Overview and Conclusion

The most reliable pathway to 1-Ethyl-4-hydroxyindolin-2-one presented herein is a convergent synthesis. This strategy separates the construction of the complex core from the final functionalization, maximizing overall efficiency and simplifying purification at each stage.

Overall Convergent Synthesis Plan

Caption: Convergent synthesis strategy for 1-Ethyl-4-hydroxyindolin-2-one.

This guide has detailed a robust and efficient synthetic route to 1-Ethyl-4-hydroxyindolin-2-one, tailored for professionals in chemical research and development. The highlighted phosphoric acid-mediated annulation provides a superior method for constructing the 4-hydroxyoxindole core from simple precursors.[1][2][3] Subsequent selective N-ethylation under base-mediated conditions offers a reliable method for completing the synthesis. The presented protocols are designed to be self-validating, with clear rationales for each experimental choice. By understanding the underlying mechanisms and adopting these modern synthetic strategies, researchers can confidently and efficiently access this valuable molecular scaffold for further exploration in drug discovery and materials science.

References

- Method for synthesizing 4-hydroxyindole - Google Patents. (n.d.).

- Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione | Request PDF. (n.d.). ResearchGate.

- A novel synthesis of N-hydroxyindoles via [3+2] cycloaddition of nitrosoaromatics and alkynones. (2026, January 16). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

- Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. (2024, November 12). ACS Publications.

- Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2025, August 7). ResearchGate.

- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health.

- Synthesis of indolines. (n.d.). Organic Chemistry Portal.

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.).

- Synthesis of pentacyclic iso-indolinone derivatives through... | Download Scientific Diagram. (n.d.). ResearchGate.

- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health.

- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate.

- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021, March 4).

- Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione (2024). (2024, November 11). SciSpace.

- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022, August 30). Acta Scientific.

- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (n.d.). ResearchGate.

- A New Synthesis of 4-Hydroxyindole. (1988). Chemical Journal of Chinese Universities, 9(2), 203.

- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, June 15). PubMed.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

- Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. (2025, August 7). ResearchGate.

- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (n.d.). National Institutes of Health.

- 14 - Synthesis of Indoles. (2021, September 30). YouTube.

- Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. (2024, November 12). ACS Publications.

- What is 4-Hydroxyindole? (2020, February 19). ChemicalBook.

- Alkylation of N-Protecting Group-Free Indole with Vinyl Ketones Using Iron Salt Catalyst | Request PDF. (2025, August 7). ResearchGate.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-hydroxyindolin-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the novel compound 1-Ethyl-4-hydroxyindolin-2-one. While direct literature on this specific molecule is emerging, this document synthesizes data from closely related analogues and foundational chemical principles to present a robust predictive profile. This guide covers the synthesis, physicochemical characteristics, spectral properties, and potential reactivity of 1-Ethyl-4-hydroxyindolin-2-one, offering valuable insights for its application in research and drug development. The indolin-2-one scaffold is a well-established pharmacophore, and the introduction of an N-ethyl group and a 4-hydroxy substituent is anticipated to modulate its biological and chemical properties in unique ways.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core, also known as oxindole, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] The versatility of the indolin-2-one structure, with multiple sites for functionalization, allows for the fine-tuning of its pharmacological profile.[1] This guide focuses on the specific derivative, 1-Ethyl-4-hydroxyindolin-2-one, exploring how the N-ethylation and 4-hydroxylation are predicted to influence its chemical behavior.

Proposed Synthesis of 1-Ethyl-4-hydroxyindolin-2-one

A plausible synthetic route to 1-Ethyl-4-hydroxyindolin-2-one involves a two-step process starting from the commercially available 4-hydroxyindole or a precursor that can be readily converted to the indolin-2-one core.

Synthesis of the 4-Hydroxyindolin-2-one Intermediate

Several methods have been reported for the synthesis of 4-hydroxyindole and its derivatives.[5][6][7] A common strategy involves the dehydrogenative aromatization of the corresponding cyclohexanone precursor.[7] Another approach is the palladium-catalyzed cyclization of ortho-vinyl anilines.[6] For the purpose of this guide, we will consider a synthetic pathway starting from 1,3-cyclohexanedione, which can be converted to 4-hydroxyindole.[5] This can then be oxidized to 4-hydroxyindolin-2-one.

N-Ethylation of 4-Hydroxyindolin-2-one

The final step in the proposed synthesis is the N-ethylation of the 4-hydroxyindolin-2-one intermediate. N-alkylation of indolinones is a well-established transformation.[8]

Experimental Protocol: N-Ethylation of 4-Hydroxyindolin-2-one

-

Reaction Setup: To a solution of 4-hydroxyindolin-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Ethyl-4-hydroxyindolin-2-one.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent facilitates the dissolution of the starting materials and the formation of the nucleophilic nitrogen anion. The base is crucial for deprotonating the nitrogen of the indolin-2-one, making it sufficiently nucleophilic to attack the ethyl halide. Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Diagram: Proposed Synthetic Pathway

Caption: A proposed two-stage synthesis of 1-Ethyl-4-hydroxyindolin-2-one.

Physicochemical Properties

The physicochemical properties of 1-Ethyl-4-hydroxyindolin-2-one are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | Based on chemical structure |

| Molecular Weight | 177.19 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to light yellow solid | 4-hydroxyindole is a light yellow or off-white crystalline powder.[5] |

| Melting Point | Expected to be a solid with a defined melting point. | Indolin-2-one derivatives are typically crystalline solids.[9] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in non-polar solvents and water. | The presence of the hydroxyl and amide groups suggests polarity. |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. The amide proton is significantly less acidic. | The electronic properties of the indolin-2-one ring system will influence the acidity of the hydroxyl group. |

Spectral Analysis

The structural elucidation of 1-Ethyl-4-hydroxyindolin-2-one would rely on a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted to show characteristic signals for the ethyl group, the aromatic protons, and the methylene group of the indolinone ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₂CH₃ |

| ~3.5 | Singlet | 2H | -CH₂ -CO- |

| ~3.8 | Quartet | 2H | -CH₂ CH₃ |

| ~6.7-7.2 | Multiplet | 3H | Aromatic Protons |

| ~9.5 | Singlet | 1H | Ar-OH |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₂CH₃ |

| ~35 | -CH₂ -CO- |

| ~40 | -CH₂ CH₃ |

| ~110-145 | Aromatic Carbons |

| ~150 | C -OH |

| ~175 | C =O |

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions. The analysis of related 4-hydroxy-2(1H)-quinolone structures provides a basis for these predictions.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be critical in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1710-1680 | Strong | C=O stretch (amide) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1150 | Strong | C-O stretch (phenolic) |

The strong carbonyl absorption is a hallmark of the indolin-2-one ring system.[10]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 177.0790 (for C₁₀H₁₁NO₂) in high-resolution mass spectrometry (HRMS).

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the ethyl group, carbon monoxide, and potentially rearrangements involving the hydroxyl group.

Reactivity and Stability

The reactivity of 1-Ethyl-4-hydroxyindolin-2-one will be governed by the interplay of the indolin-2-one core, the N-ethyl substituent, and the 4-hydroxy group.

-

The Indolin-2-one Core: The C3 position is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions. The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

The 4-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C7).

-

The N-Ethyl Group: The ethyl group is generally unreactive but may influence the conformation and solubility of the molecule.

Self-Validating Protocol: Stability Assessment

To assess the stability of 1-Ethyl-4-hydroxyindolin-2-one, a forced degradation study can be performed.

-

Sample Preparation: Prepare solutions of the compound in various stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (exposure to UV light).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Characterization of Degradants: If significant degradation is observed, isolate and characterize the degradation products using LC-MS and NMR to understand the degradation pathways.

Diagram: Key Reactivity Sites

Caption: Key sites of potential chemical reactivity on the 1-Ethyl-4-hydroxyindolin-2-one molecule.

Potential Applications in Drug Discovery

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors.[11] The introduction of a 4-hydroxy group could provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity to target proteins. The N-ethyl group can modulate lipophilicity and cell permeability. Therefore, 1-Ethyl-4-hydroxyindolin-2-one is a promising candidate for screening in various biological assays, particularly those related to oncology and inflammatory diseases.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the chemical properties of 1-Ethyl-4-hydroxyindolin-2-one. By synthesizing information from related compounds and applying fundamental chemical principles, we have outlined its probable synthesis, physicochemical characteristics, spectral data, and reactivity. This document serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this novel indolin-2-one derivative. Further experimental validation of the properties outlined herein is encouraged to fully elucidate the chemical profile of this promising molecule.

References

- CN113321609A - Method for synthesizing 4-hydroxyindole - Google P

- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu - Royal Society of Chemistry. (URL: not provided)

-

Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells - AIP Publishing. (URL: [Link])

-

Synthesis and biological evaluation of diversely substituted indolin-2-ones - ResearchGate. (URL: [Link])

-

Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions - ResearchGate. (URL: [Link])

- US4736043A - Process for the preparation of indole derivatives - Google P

-

Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. (URL: [Link])

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (URL: [Link])

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (URL: [Link])

-

An overview on 2-indolinone derivatives as anticancer agents - Growing Science. (URL: [Link])

-

A New Synthesis of 4-Hydroxyindole. (URL: [Link])

-

(PDF) Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC - NIH. (URL: [Link])

-

Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Scope of the N‐alkylation of indolines with alcohols. [a] Experimental... - ResearchGate. (URL: [Link])

-

Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science. (URL: [Link])

-

Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])

-

Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five - NIH. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - MDPI. (URL: [Link])

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 3. growingscience.com [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 6. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 7. actascientific.com [actascientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-4-hydroxyindolin-2-one Derivatives

Foreword: The Enduring Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, certain core chemical structures, termed "privileged scaffolds," appear with remarkable frequency across a spectrum of biologically active compounds. The indolin-2-one (or oxindole) core is a quintessential example of such a scaffold. Its rigid, planar structure provides an ideal framework for the spatial orientation of functional groups, enabling precise interactions with a diverse array of biological targets. A notable exemplar is Sunitinib, an indolin-2-one derivative that has become a cornerstone in cancer therapy as a multi-targeted receptor tyrosine kinase inhibitor.[1] This guide delves into a specific, yet broadly significant, subclass: derivatives of 1-Ethyl-4-hydroxyindolin-2-one. We will explore their synthesis, multifaceted biological activities, underlying mechanisms of action, and the critical structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Section 1: The Chemical Foundation - Synthesis of the 4-Hydroxyindolin-2-one Core

The strategic synthesis of the 4-hydroxyindolin-2-one core is fundamental to exploring its therapeutic potential. While numerous synthetic routes to indolin-2-ones exist, a common and effective strategy for introducing the C4-hydroxyl group involves an intramolecular cyclization of appropriately substituted anilines. The N-ethyl group, a key feature of our topic, is typically introduced early in the sequence via N-alkylation of an aniline precursor.

A plausible and adaptable synthetic pathway begins with an N-ethylaniline derivative which undergoes reaction with a malonic acid equivalent. The subsequent intramolecular cyclization, often facilitated by a condensing agent like polyphosphoric acid (PPA), forges the heterocyclic ring system.[2] This approach allows for modularity, where different substituents can be incorporated into the aniline and malonic acid starting materials to generate a library of diverse derivatives for biological screening.

Workflow: General Synthetic Scheme

The following diagram illustrates a conceptual workflow for the synthesis of the core scaffold, highlighting the key chemical transformations.

Caption: Inhibition of the VEGFR signaling pathway by indolin-2-one derivatives.

Mechanism 2: Induction of Apoptosis and Cell Stress Beyond angiogenesis, certain derivatives can directly induce cancer cell death. For example, related 4-hydroxyquinazoline compounds have been shown to stimulate the formation of intracellular Reactive Oxygen Species (ROS) and cause the depolarization of the mitochondrial membrane, culminating in apoptosis. [3]Another sophisticated mechanism involves the hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR). The compound BHPI (3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one) triggers this pathway in Estrogen Receptor-positive (ERα-positive) cancer cells, leading to a cascade that inhibits global protein synthesis and rapidly depletes cellular ATP, causing cell death. [4] Table 1: Representative Anticancer Activity of Indolin-2-one and Related Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-Thiazolidinone-Indolin-2-one Hybrid (5h) | HT-29 (Colon) | 0.016 | Cytotoxicity | [5] |

| 4-Thiazolidinone-Indolin-2-one Hybrid (5h) | H460 (Lung) | 0.0037 | Cytotoxicity | [5] |

| 4-Hydroxyquinazoline Derivative (B1) | HCT-15 (Colon) | Varies (Dose-dependent) | ROS Generation, Apoptosis | [3] |

| 4-Hydroxyquinolone Analogue (3g) | HCT116 (Colon) | Promising (Value not specified) | ALK/CDK2 Inhibition (Predicted) | [6]|

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a hallmark of numerous diseases. Indolin-2-one derivatives have demonstrated significant potential in curbing inflammatory responses. Studies on 3-substituted-indolin-2-ones reveal a potent ability to suppress key inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS), a bacterial endotoxin. [7] Mechanism: Inhibition of Pro-inflammatory Signaling Cascades The primary anti-inflammatory mechanism involves the downregulation of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [7]This is achieved by inhibiting critical upstream signaling pathways. Specifically, compounds like 3-(3-hydroxyphenyl)-indolin-2-one have been shown to significantly inhibit the LPS-induced phosphorylation of key proteins in the Akt, MAPK, and NF-κB signaling pathways. [7]The NF-κB pathway is a master regulator of the inflammatory response, and its inhibition is a key strategy for developing anti-inflammatory drugs.

Caption: Inhibition of LPS-induced inflammatory signaling by indolin-2-one derivatives.

Antimicrobial Activity: A Frontier for New Agents

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for anti-infective agents. While less explored than their anticancer properties, related heterocyclic systems like 4-hydroxy-2-quinolones have shown promising antimicrobial effects. These findings provide a strong rationale for investigating 1-Ethyl-4-hydroxyindolin-2-one derivatives in this therapeutic area.

Studies have shown that 4-hydroxy-2-quinolone analogs can exhibit potent antifungal activity, particularly against Aspergillus flavus, with some derivatives surpassing the efficacy of the positive control, amphotericin B. [8]Antibacterial activity, though generally less potent, has been observed against Gram-positive bacteria like Staphylococcus aureus. [8][9] Table 2: Representative Antimicrobial Activity of Related Quinolone/Quinolinone Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone (3j) | Aspergillus flavus | 1.05 (IC₅₀) | [8] |

| Fatty Amide Quinolone (8a) | Staphylococcus aureus | 3.9 | [9] |

| Spiroquinoline-indoline-dione (4h) | Enterococcus faecalis | 375 | [10] |

| Spiroquinoline-indoline-dione (4b) | Staphylococcus aureus | 750 | [10]|

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications influence biological activity is the cornerstone of rational drug design. For the indolin-2-one class, several key SAR principles have emerged.

-

The Core Scaffold: The indolin-2-one ring system is indispensable for many of the observed activities, particularly for VEGFR inhibition. [1]2. N1-Substitution: The substituent on the nitrogen atom (the '1' position), such as the ethyl group in our topic compound, plays a crucial role in modulating solubility, metabolic stability, and binding interactions within the target protein.

-

C3-Substitution: This position is arguably the most critical for diversification and tuning activity. Substitutions at C3 are pivotal for antiangiogenic and anticancer effects. [1]For antimicrobial quinolones, the length of an alkyl side chain at C3 has a dramatic impact on potency. [8]4. C4-Hydroxyl Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor and/or acceptor, forming key interactions with target proteins. Its presence can significantly influence the binding affinity and specificity of the molecule.

-

Aromatic Ring Substitution: Modifications to the benzene portion of the scaffold (positions C5, C6, C7) can fine-tune electronic properties and provide additional points of interaction with the biological target, affecting both potency and selectivity.

Caption: Key positions on the 4-hydroxyindolin-2-one scaffold for SAR studies.

Section 4: Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide self-validating, step-by-step methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a standard measure of cytotoxicity.

Objective: To quantify the cytotoxic effect of 1-Ethyl-4-hydroxyindolin-2-one derivatives on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, H460) [5]* Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide & Cytokine Measurement)

This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. [7] Objective: To quantify the inhibitory effect of derivatives on the production of key pro-inflammatory mediators.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

24-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inflammatory stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells (untreated, LPS only, compound only). Incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

-

Nitric Oxide (NO) Measurement:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 Measurement:

-

Use the collected supernatants to quantify the concentration of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control. Determine IC₅₀ values where applicable.

Section 5: Conclusion and Future Perspectives

The 1-Ethyl-4-hydroxyindolin-2-one scaffold and its broader family of derivatives represent a highly versatile and therapeutically relevant class of compounds. The accumulated evidence strongly supports their potential in developing novel agents for a range of diseases, most notably cancer and inflammatory disorders. The established role of the indolin-2-one core in inhibiting crucial signaling kinases provides a solid foundation for further exploration in oncology. [1]Furthermore, the demonstrated ability to modulate complex inflammatory pathways highlights a significant opportunity for creating new treatments for chronic inflammatory conditions. [7] The path forward is clear. Future research should focus on:

-

Library Expansion: Synthesizing and screening diverse libraries of derivatives with systematic modifications at the N1, C3, and aromatic ring positions to further refine SAR.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for compounds showing potent anti-inflammatory and antimicrobial activity.

-

In Vivo Validation: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of these remarkable molecules.

References

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

-

Yousefian, M. & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. Available from: [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available from: [Link]

-

Kostova, I., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Available from: [Link]

-

Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety. ResearchGate. Available from: [Link]

-

Boudreau, M. W., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry. Available from: [Link]

-

Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

-

Nguyen, T. T. L., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available from: [Link]

-

Lee, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. Available from: [Link]

-

Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

-

Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. MDPI. Available from: [Link]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Available from: [Link]

-

Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. Available from: [Link]

- Method for synthesizing 4-hydroxyindole. Google Patents.

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives. ResearchGate. Available from: [Link]

-

Akula, A., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. Available from: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]

-

The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available from: [Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. Available from: [Link]

-

Acar, C., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports. Available from: [Link]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available from: [Link]

-

A novel synthesis of N-hydroxy-3-aroylindoles. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available from: [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]

- 4. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Ethyl-4-hydroxyindolin-2-one: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-Ethyl-4-hydroxyindolin-2-one. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from closely related analogs to predict the characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds.

Molecular Structure and Key Features

1-Ethyl-4-hydroxyindolin-2-one is a substituted oxindole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. Key functional groups that will dominate its spectroscopic properties include a phenolic hydroxyl group, an amide (lactam) carbonyl group, an N-ethyl substituent, and an aromatic ring.

Caption: Molecular structure of 1-Ethyl-4-hydroxyindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectra are predicted for 1-Ethyl-4-hydroxyindolin-2-one.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene group of the indolinone ring, the aromatic protons, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| CH₂ (ethyl) | ~3.7 | Quartet | 2H |

| CH₂ (indolinone ring) | ~3.5 | Singlet | 2H |

| Aromatic CH | ~6.8 - 7.2 | Multiplet | 3H |

| OH | ~9.0 - 10.0 | Singlet (broad) | 1H |

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the hydroxyl proton, as it will undergo slow exchange. In contrast, using D₂O would lead to the disappearance of the OH signal due to rapid proton-deuterium exchange, a technique often used to confirm the presence of labile protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~35 |

| CH₂ (indolinone ring) | ~36 |

| Aromatic CH | ~110 - 130 |

| Aromatic C (quaternary) | ~125 - 150 |

| C-OH | ~145 |

| C=O (lactam) | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Ethyl-4-hydroxyindolin-2-one will be characterized by the following absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3400 | Strong, broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C=O (lactam) | 1680 - 1700 | Strong, sharp |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-O (phenol) | 1200 - 1260 | Strong |

| C-N (amine) | 1180 - 1360 | Medium |

Trustworthiness of Protocol: A standard protocol for acquiring an IR spectrum would involve preparing a KBr pellet of the solid sample or obtaining the spectrum of a thin film. This ensures that the observed absorptions are truly representative of the compound's vibrational modes and not influenced by solvent absorptions. The broadness of the O-H stretch is a reliable indicator of hydrogen bonding.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Formula: C₁₀H₁₁NO₂ Exact Mass: 177.0790

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 177.0790. A plausible fragmentation pathway is outlined below.

Caption: Predicted major fragmentation pathways for 1-Ethyl-4-hydroxyindolin-2-one.

Authoritative Grounding: The fragmentation of the N-ethyl group via the loss of ethylene (C₂H₄) is a common pathway for N-alkylated compounds. Additionally, the loss of carbon monoxide (CO) from the lactam ring is a characteristic fragmentation for oxindoles. These fragmentation patterns are well-documented in mass spectrometry literature.

Experimental Methodologies

The following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-4-hydroxyindolin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the empty sample compartment.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and Mass Spectrometry data for 1-Ethyl-4-hydroxyindolin-2-one. By understanding these expected spectral characteristics, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results.

References

-

Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arkivoc, 2012(1), 324-366. [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 1-Ethyl-4-hydroxyindolin-2-one

This guide provides a comprehensive technical overview of the synthesis, characterization, and prospective crystallographic analysis of 1-Ethyl-4-hydroxyindolin-2-one. Addressed to researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to obtaining and interpreting the single-crystal X-ray structure of this compound, a critical step in understanding its structure-activity relationship (SAR) and potential as a pharmacological agent. While the definitive crystal structure of the title compound is not yet publicly available, this whitepaper synthesizes established methodologies for analogous molecular scaffolds to propose a robust experimental framework.

Introduction: The Significance of the 4-Hydroxyindolin-2-one Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a hydroxyl group at the 4-position can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making 4-hydroxyindolin-2-one derivatives attractive targets for drug discovery programs. The N-ethyl substituent allows for modulation of lipophilicity and steric profile. Elucidating the precise three-dimensional arrangement of 1-Ethyl-4-hydroxyindolin-2-one through single-crystal X-ray diffraction is paramount for rational drug design, enabling a deeper understanding of its potential interactions with biological targets.

Proposed Synthesis and Characterization

A plausible synthetic route to 1-Ethyl-4-hydroxyindolin-2-one can be conceptualized based on established methods for the synthesis of the 4-hydroxyindolin-2-one core, followed by N-alkylation.

Synthesis of the 4-Hydroxyindolin-2-one Core

Recent advancements have demonstrated the synthesis of 4-hydroxy-3-arylindolin-2-ones through a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione[1][2]. A similar strategy can be adapted for the synthesis of the parent 4-hydroxyindolin-2-one. The proposed pathway involves the reaction of 1,3-cyclohexanedione with a suitable nitroalkene, followed by cyclization and subsequent removal of the aryl group if necessary, or more directly, through pathways starting from 1,3-cyclohexanedione and an appropriate nitrogen source to form the heterocyclic core[3].

N-Alkylation

With the 4-hydroxyindolin-2-one scaffold in hand, the subsequent step is the selective N-alkylation to introduce the ethyl group. Methods for the N-alkylation of indoline and related heterocyclic systems are well-documented[4]. A common approach involves the use of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base like sodium hydride or potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. It is crucial to control the reaction conditions to favor N-alkylation over O-alkylation of the phenolic hydroxyl group.

Purification and Spectroscopic Characterization

The crude product would be purified using column chromatography on silica gel. The structure of the final compound, 1-Ethyl-4-hydroxyindolin-2-one, would then be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, a methylene group at the 3-position, and a hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and carbons of the ethyl group and the indolinone core. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic moieties. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₁NO₂. |

Proposed Experimental Protocol for Crystallization and X-ray Diffraction

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. A systematic screening of crystallization conditions is proposed.

Experimental Protocol: Single Crystal Growth

-

Material Purity: Ensure the synthesized 1-Ethyl-4-hydroxyindolin-2-one is of high purity (>99%), as impurities can inhibit crystallization.

-

Solvent Screening: Dissolve the compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to determine solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).

-

Solvent Layering: Carefully layer a solvent in which the compound is poorly soluble on top of a concentrated solution of the compound in a solvent in which it is highly soluble.

-

-

Temperature Control: Conduct crystallization experiments at different temperatures (e.g., room temperature, 4 °C) to control the rate of crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable crystals are obtained, the following workflow for data collection and structure determination would be employed.

Experimental Workflow: SC-XRD Analysis

Caption: Anticipated Hydrogen Bonding Scheme.

It is highly probable that strong O-H···O=C hydrogen bonds will form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. Weaker C-H···O interactions may also contribute to the overall crystal packing. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could be present, influencing the packing arrangement.

Conclusion

This technical guide outlines a comprehensive and logical pathway for the synthesis, crystallization, and crystallographic analysis of 1-Ethyl-4-hydroxyindolin-2-one. By leveraging established chemical principles and state-of-the-art analytical techniques, the proposed research plan provides a solid foundation for elucidating the three-dimensional structure of this promising compound. The resulting crystal structure will be invaluable for the scientific community, particularly for those engaged in the design and development of novel therapeutics based on the indolin-2-one scaffold.

References

- Michel, H., & Ofenloch, R. (1988). Process for the preparation of indole derivatives. U.S.

- (2021). Method for synthesizing 4-hydroxyindole.

-

Abdou, M. M. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Wang, C., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health. [Link]

-

Li, H., et al. (2024). Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. The Journal of Organic Chemistry. [Link]

-

Chen, Y.-L., et al. (2021). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. ResearchGate. [Link]

-

Li, H., et al. (2024). Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. ResearchGate. [Link]

-

Breza, M., et al. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. [Link]

-

Li, H. (2024). Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione. SciSpace. [Link]

- Minisci, F., et al. (1993). Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives.

-

(2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. [Link]

-

Wang, Y., et al. (2019). Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. National Institutes of Health. [Link]

-

Sortais, J.-B., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]

-

Bakunov, S. A., et al. (2024). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. National Institutes of Health. [Link]

-

(2011). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione (2024) | Haiwen Li [scispace.com]

- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

A Technical Guide to the Solubility and Stability Characterization of 1-Ethyl-4-hydroxyindolin-2-one

Abstract

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for the systematic evaluation of 1-Ethyl-4-hydroxyindolin-2-one, a novel N-substituted hydroxyindolinone derivative. As specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It outlines the strategic rationale, detailed experimental protocols, and data interpretation needed to characterize its solubility profile in various pharmaceutically relevant solvents and to ascertain its chemical stability under stress conditions as mandated by international regulatory standards. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated data.

Introduction: The Critical Role of Physicochemical Profiling